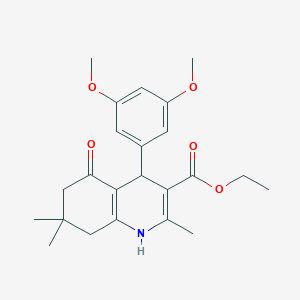
(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(2-bromo-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un noyau pyrazolone, qui est un motif commun dans de nombreuses molécules biologiquement actives.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de (4Z)-4-(2-bromo-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one implique généralement la condensation du 2-bromo-4,5-diméthoxybenzaldéhyde avec le 5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one en conditions basiques. La réaction est souvent réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium dans un solvant approprié comme l'éthanol ou le méthanol. Le mélange réactionnel est généralement chauffé à reflux pendant plusieurs heures pour assurer la conversion complète des produits de départ en produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies synthétiques similaires mais à plus grande échelle. Cela inclurait l'utilisation de réacteurs plus grands, de systèmes de mélange et de chauffage plus efficaces, et éventuellement de procédés à flux continu pour augmenter le rendement et réduire le temps de production.
Applications De Recherche Scientifique
Chimie
En chimie, (4Z)-4-(2-bromo-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one est utilisé comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet la création de dérivés aux propriétés potentiellement utiles.
Biologie
En recherche biologique, ce composé peut être étudié pour son activité biologique potentielle. Les composés à noyau pyrazolone ont été étudiés pour leurs propriétés anti-inflammatoires, analgésiques et antipyrétiques.
Médecine
En médecine, les dérivés de ce composé pourraient être explorés pour leurs effets thérapeutiques potentiels. Les dérivés de la pyrazolone ont été utilisés dans le développement de médicaments pour diverses affections, notamment la douleur et l'inflammation.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d'autres produits chimiques précieux.
Mécanisme d'action
Le mécanisme d'action de (4Z)-4-(2-bromo-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one dépendrait de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité et en conduisant à divers effets physiologiques. Les voies exactes impliquées nécessiteraient des recherches supplémentaires pour être élucidées.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4Z)-4-(2-chloro-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(2-fluoro-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(2-iodo-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one
Unicité
L'unicité de (4Z)-4-(2-bromo-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one réside dans son motif de substitution spécifique sur la partie benzylidène. La présence du groupe brome peut influencer considérablement la réactivité du composé et son activité biologique potentielle par rapport à ses analogues chloro, fluoro ou iodo.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-4-(2-bromo-4,5-diméthoxybenzylidène)-5-méthyl-2-phényl-2,4-dihydro-3H-pyrazol-3-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : L'atome de brome dans la partie benzylidène peut être substitué par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d'une base telle que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Propriétés
Formule moléculaire |
C19H17BrN2O3 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H17BrN2O3/c1-12-15(19(23)22(21-12)14-7-5-4-6-8-14)9-13-10-17(24-2)18(25-3)11-16(13)20/h4-11H,1-3H3/b15-9- |
Clé InChI |
LIIODXKQJNFVAT-DHDCSXOGSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4Z)-4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11698421.png)

![(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698455.png)



![(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11698466.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698480.png)
![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)
![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698507.png)
